6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid

Catalog No.
S12268818
CAS No.
M.F
C17H11BrN2O2
M. Wt
355.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carbo...

Product Name

6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid

IUPAC Name

6-bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid

Molecular Formula

C17H11BrN2O2

Molecular Weight

355.2 g/mol

InChI

InChI=1S/C17H11BrN2O2/c18-12-2-4-16-14(9-12)15(17(21)22)10-13(20-16)3-1-11-5-7-19-8-6-11/h1-10H,(H,21,22)

InChI Key

KKNHYSSJHQAITJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=CC3=CC=NC=C3

6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C17H11BrN2O2C_{17}H_{11}BrN_{2}O_{2}. This compound features a distinctive structure that includes a quinoline core, which is substituted at the 6-position with a bromine atom and at the 2-position with a pyridinyl ethenyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities .

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to yield various quinoline derivatives.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ethenyl group to an ethyl group.
  • Substitution: The bromine atom at the 6-position can be replaced through nucleophilic substitution reactions, utilizing reagents like sodium azide or potassium cyanide.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, facilitated by palladium catalysts, to form biaryl derivatives.

Research indicates that 6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid exhibits notable biological activities. It has been identified as a potential inhibitor of specific enzymes and proteins, making it a candidate for drug discovery. Its mechanism of action involves binding to the active sites of enzymes, which inhibits their function and alters various biochemical pathways. In cancer studies, the compound has shown promise in interfering with cell proliferation and inducing apoptosis in cancer cells by targeting critical signaling pathways.

The synthesis of 6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid typically follows a multi-step process:

  • Starting Materials: The synthesis begins with commercially available compounds such as 2-bromoquinoline and 4-pyridinecarboxaldehyde.
  • Condensation Reaction: A condensation reaction occurs between 2-bromoquinoline and 4-pyridinecarboxaldehyde in the presence of a base (e.g., sodium hydroxide), yielding an intermediate compound.
  • Bromination: The intermediate undergoes bromination using N-bromosuccinimide to introduce the bromine atom at the 6-position of the quinoline ring.
  • Carboxylation: Finally, carboxylation is performed using carbon dioxide under high pressure and temperature to produce the desired compound.

6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules and acts as a ligand in coordination chemistry.
  • Biology: Shows potential as an enzyme inhibitor, making it relevant for drug development.
  • Medicine: Investigated for its therapeutic potential against diseases like cancer and infections due to its molecular interactions.
  • Industry: Utilized in developing new materials with unique properties, including organic semiconductors and fluorescent dyes .

Studies on the interactions of 6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid with various biological targets have highlighted its ability to bind selectively to certain enzymes and receptors. This selectivity is crucial for its potential therapeutic applications, particularly in inhibiting pathways involved in cancer progression. Further research is needed to fully elucidate its interaction mechanisms and optimize its use in medicinal chemistry.

Several compounds share structural similarities with 6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acidC15H9BrN2O2C_{15}H_{9}BrN_{2}O_{2}Different pyridine substitution pattern
6-Bromo-2-thien-2-ylquinoline-4-carboxylic acidC14H8BrNO2SC_{14}H_{8}BrNO_{2}SContains a thiophene ring instead of pyridine
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acidC16H10BrNO3C_{16}H_{10}BrNO_{3}Hydroxy group substitution at the para position
6-Bromo-2-(4-bromophenyl)quinolineC15H10Br2NC_{15}H_{10}Br^{2}NContains two bromine substituents

These compounds differ primarily in their substituents on the quinoline core, which affects their chemical reactivity and biological activity. The unique combination of bromine and pyridinyl ethenyl groups in 6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid contributes to its distinctive properties and potential applications in medicinal chemistry .

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

354.00039 g/mol

Monoisotopic Mass

354.00039 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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